molecular formula C8H11N3OS B13981603 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one

1-(4-Methyl-thiazol-2-YL)-piperazin-2-one

Cat. No.: B13981603
M. Wt: 197.26 g/mol
InChI Key: GYIKSVFMHHNFDL-UHFFFAOYSA-N
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Description

1-(4-Methyl-thiazol-2-YL)-piperazin-2-one is a heterocyclic compound that features a thiazole ring fused with a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one typically involves the reaction of 2-amino-4-methylthiazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as pyridine, and the mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methyl-thiazol-2-YL)-piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)piperazin-2-one

InChI

InChI=1S/C8H11N3OS/c1-6-5-13-8(10-6)11-3-2-9-4-7(11)12/h5,9H,2-4H2,1H3

InChI Key

GYIKSVFMHHNFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2CCNCC2=O

Origin of Product

United States

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